![molecular formula C8H10F2N4O2 B360842 7-(二氟甲基)-5-甲基-4,5,6,7-四氢-[1,2,4]三唑并[1,5-a]嘧啶-2-羧酸 CAS No. 664992-04-5](/img/structure/B360842.png)
7-(二氟甲基)-5-甲基-4,5,6,7-四氢-[1,2,4]三唑并[1,5-a]嘧啶-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H10F2N4O2 and its molecular weight is 232.19g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
CDK2 抑制剂
该化合物已被确定为细胞周期蛋白依赖性激酶 2 (CDK2) 的潜在抑制剂,CDK2 是一种在细胞周期调节中起关键作用的蛋白质 . 抑制 CDK2 是癌症治疗的一种有希望的策略,因为它可以选择性地靶向肿瘤细胞 .
抗炎活性
该化合物在提高熊果酸 (UA) 衍生物的抗炎活性方面显示出潜力 . 这表明它在开发新型抗炎药物方面的潜在用途 .
脂肪酸结合蛋白 (FABPs) 靶点
该化合物的结构类别,[1,2,4]三唑并[1,5-a]嘧啶,已被认为是与 FABPs 相互作用治疗诸如血脂异常、冠心病和糖尿病等疾病的潜在治疗靶点 .
新型化合物的合成
该化合物可用于合成新型化合物。 例如,它已被用于合成具有特权的吡唑并[3,4-d]嘧啶和吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶支架的新型小分子 .
生物学研究
该化合物已被用于生物学和分子建模研究。 例如,它已被用于研究 HCT 细胞中的细胞周期进程和凋亡诱导 .
化学合成
该化合物可用于化学合成过程。 例如,它已被用于与氟化酸酯的环化反应 .
作用机制
Mode of Action
The mode of action involves the compound’s interaction with its targetsThese compounds exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects . The compound likely binds to specific receptors or enzymes, altering cellular processes. For instance, some TPs have been reported as thrombin inhibitors
Biochemical Pathways
TPs impact various biochemical pathways. Their versatility allows them to serve as linkers to several metals, and their coordination compounds have been studied in biological systems . .
Action Environment
Environmental factors play a crucial role in drug efficacy and stability. Factors such as pH, temperature, and co-administered substances can influence the compound’s action. Studying its behavior under varying conditions will enhance our understanding.
Its precise mechanism awaits discovery, but its diverse biological activities make it an exciting subject for future investigations . 🌟
生化分析
Biochemical Properties
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction is significant as it suggests potential anti-inflammatory properties of the compound. Additionally, the compound’s interaction with nitric oxide synthase (NOS) indicates its role in modulating nitric oxide levels, which are critical for various physiological processes .
Cellular Effects
The effects of 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages . This downregulation is crucial for reducing inflammation and promoting cellular homeostasis. Furthermore, the compound’s impact on cellular metabolism includes the modulation of metabolic pathways involved in energy production and utilization .
Molecular Mechanism
At the molecular level, 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its activity and thereby reducing the production of pro-inflammatory prostaglandins . Additionally, the compound’s interaction with NOS leads to a decrease in nitric oxide production, which is essential for controlling inflammation and oxidative stress . These molecular interactions highlight the compound’s potential as a therapeutic agent for inflammatory diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its efficacy in reducing inflammation and modulating cellular processes, even after prolonged exposure . These findings are crucial for understanding the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and modulates cellular processes without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as COX-2 and NOS, influencing the production of metabolites involved in inflammation and oxidative stress . The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of pro-inflammatory and anti-inflammatory mediators . These interactions are crucial for understanding the compound’s therapeutic potential and its effects on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, which are essential for its therapeutic efficacy . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as COX-2 and NOS . Additionally, post-translational modifications and targeting signals direct the compound to specific cellular compartments, enhancing its efficacy . These localization mechanisms are essential for understanding the compound’s mode of action and optimizing its therapeutic potential.
属性
IUPAC Name |
7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N4O2/c1-3-2-4(5(9)10)14-8(11-3)12-6(13-14)7(15)16/h3-5H,2H2,1H3,(H,15,16)(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHOJJYLZCLYCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=NC(=N2)C(=O)O)N1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B360761.png)
![6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B360767.png)
![1-[(2,5-Dibromophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B360772.png)
![4-Benzyl-5-oxo-4,5,6,7-tetrahydrobenzo[h][1,2,4]triazolo[4,3-a]quinazoline-6-spiro-1'-cyclopentane](/img/structure/B360778.png)
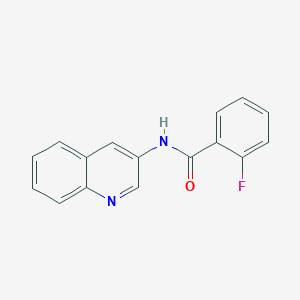
![N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B360790.png)

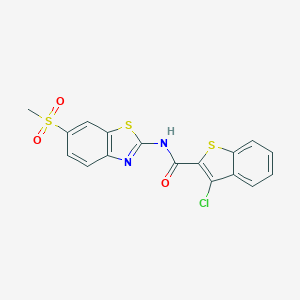
![5-(2-furyl)-N-(3-pyridinyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B360836.png)
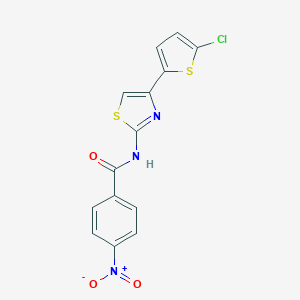
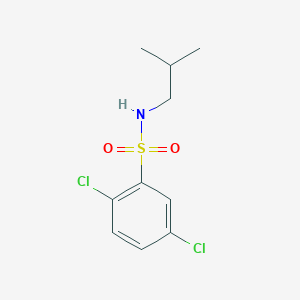
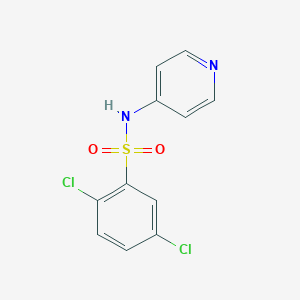
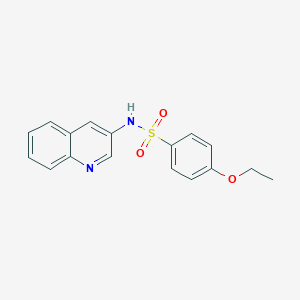
![N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B360959.png)
